molecular formula C10H19NO B1489915 1-[(Azetidin-1-yl)methyl]cyclohexan-1-ol CAS No. 1784304-41-1

1-[(Azetidin-1-yl)methyl]cyclohexan-1-ol

Cat. No. B1489915
M. Wt: 169.26 g/mol
InChI Key: HPTVUGPQCAFPDR-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers such as CAS number, PubChem CID, ChemSpider ID, etc.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactants and products, the mechanism of the reaction, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, etc. Chemical properties include reactivity, flammability, and types of reactions the compound can undergo.


Scientific Research Applications

Mass Spectra Analysis

Research conducted by Clark and Hill (1976) explored the mass spectra of azetidine derivatives, including 1-cyclohexylazetidin-3-ol. The study focused on understanding the fragmentation pathways initiated by cleavage of the azetidine ring, highlighting the influence of aryl groups on ion stabilization (Clark & Hill, 1976).

Crystal and Molecular Structure

Ramakumar, Venkatesan, and Rao (1977) determined the crystal and molecular structure of 1-(Diphenylmethyl)azetidin-3-ol, providing insights into the conformation and intermolecular hydrogen bonding patterns that stabilize the structure (Ramakumar et al., 1977).

Synthesis Methodologies

Significant work has been done on synthesizing azetidine derivatives and investigating their potential applications. For example, research on the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols via intermediate steps showcases the synthetic versatility of azetidine compounds (Mollet, D’hooghe, & de Kimpe, 2011). Another study demonstrated the synthesis of N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones as potential antileishmanial agents, indicating the potential for pharmaceutical applications (Singh et al., 2012).

Antimicrobial Activity

Azetidine derivatives have been synthesized and evaluated for their antimicrobial activity, highlighting their potential as therapeutic agents. For instance, Ansari and Lal (2009) synthesized novel azetidin-2-ones and assessed their antimicrobial efficacy, contributing to the development of new antibacterial compounds (Ansari & Lal, 2009).

Safety And Hazards

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc.


Future Directions

This involves predicting or suggesting future research directions. It could be based on the current understanding of the compound and where gaps in knowledge exist.


I hope this general information is helpful to you. For more specific information on “1-[(Azetidin-1-yl)methyl]cyclohexan-1-ol”, I would recommend reaching out to a chemical supplier or a research institution that might have more data on this compound.


properties

IUPAC Name

1-(azetidin-1-ylmethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10(5-2-1-3-6-10)9-11-7-4-8-11/h12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTVUGPQCAFPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Azetidin-1-yl)methyl]cyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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